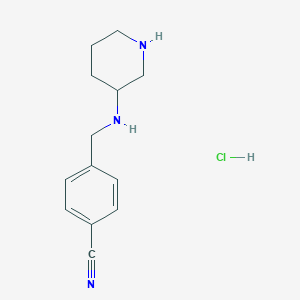
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClN₃. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals.
科学的研究の応用
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the function of piperidine-containing molecules in biological systems.
Pharmacology: It serves as a reference compound in the development of new drugs, especially those affecting the central nervous system.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
The safety data sheet for a similar compound, ‘4-(Piperidin-4-yl)benzonitrile hydrochloride’, indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .
将来の方向性
While specific future directions for ‘4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride’ were not found in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 3-aminopiperidine, is reacted with formaldehyde to form a piperidin-3-ylmethylamine intermediate.
Coupling with Benzonitrile: This intermediate is then coupled with benzonitrile under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with neurotransmitter receptors or enzymes involved in signal transduction pathways. The piperidine ring can mimic the structure of natural ligands, allowing the compound to modulate biological activity effectively.
類似化合物との比較
Similar Compounds
- 4-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride
- 4-((Piperidin-2-ylamino)methyl)benzonitrile hydrochloride
- 4-((Morpholin-4-ylamino)methyl)benzonitrile hydrochloride
Uniqueness
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is unique due to the position of the amino group on the piperidine ring, which can significantly influence its biological activity and chemical reactivity. This positional isomerism allows for the exploration of structure-activity relationships in drug development, making it a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
4-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-8-11-3-5-12(6-4-11)9-16-13-2-1-7-15-10-13;/h3-6,13,15-16H,1-2,7,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBIILGGAFOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
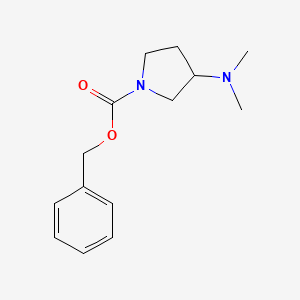
![N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2839144.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)
![N-(3-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2839146.png)
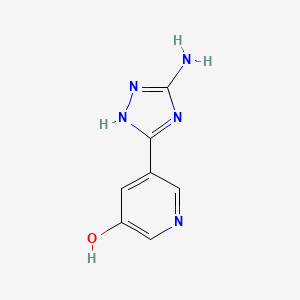
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2839148.png)
![(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2839151.png)
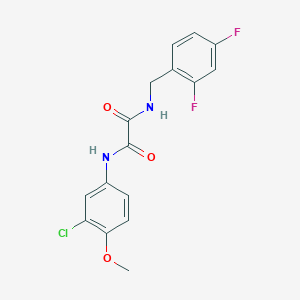

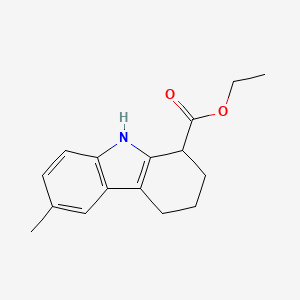
![ethyl 4-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2839156.png)
![3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839159.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2839161.png)
